2-(2-Hydroxyethoxy)ethyl sulfanylacetate
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Overview
Description
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is an organic compound with the molecular formula C6H12O4S It is a derivative of ethylene glycol and contains both hydroxyl and sulfanylacetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate typically involves the reaction of ethylene glycol with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The raw materials, ethylene glycol and thioacetic acid, are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The sulfanylacetate group can be reduced to form a thiol or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylacetate groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, which can modulate the activity of enzymes, receptors, or other biomolecules. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar structure but lacks the sulfanylacetate group.
Ethyl sulfanylacetate: Contains the sulfanylacetate group but lacks the ethylene glycol moiety.
2-(2-Hydroxyethoxy)ethanol: Contains the ethylene glycol moiety but lacks the sulfanylacetate group.
Uniqueness
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is unique due to the presence of both hydroxyl and sulfanylacetate functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
85108-58-3 |
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Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-sulfanylacetate |
InChI |
InChI=1S/C6H12O4S/c7-1-2-9-3-4-10-6(8)5-11/h7,11H,1-5H2 |
InChI Key |
UWMGZJDVTSIVDO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOC(=O)CS)O |
Origin of Product |
United States |
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